2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy substituent on a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process may involve multiple steps, including nitration, reduction, and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the Boc-protected amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor in the development of drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-((Tert-butoxycarbonyl)amino)-4-chlorobenzoic acid: Contains a chlorine substituent instead of a trifluoromethoxy group.
2-((Tert-butoxycarbonyl)amino)-4-nitrobenzoic acid: Features a nitro group in place of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-((Tert-butoxycarbonyl)amino)-4-(trifluoromethoxy)benzoic acid imparts unique electronic and steric properties, making it distinct from similar compounds. This can affect its reactivity, stability, and interactions with other molecules, providing advantages in specific applications .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-6-7(21-13(14,15)16)4-5-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFDDXNZEALFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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